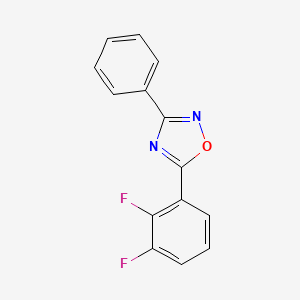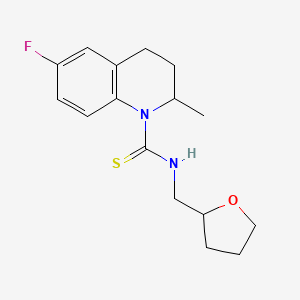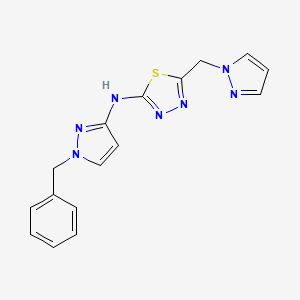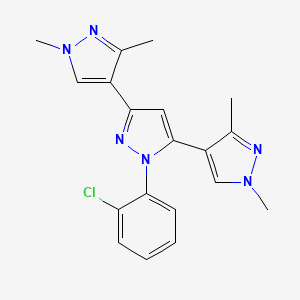
5-(2,3-Difluorophenyl)-3-phenyl-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2,3-Difluorophenyl)-3-phenyl-1,2,4-oxadiazole is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of an oxadiazole ring, which is a five-membered ring containing two nitrogen atoms and one oxygen atom, along with two aromatic rings substituted with fluorine atoms.
Preparation Methods
The synthesis of 5-(2,3-Difluorophenyl)-3-phenyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2,3-difluorobenzohydrazide with benzonitrile in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
5-(2,3-Difluorophenyl)-3-phenyl-1,2,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4), resulting in the formation of reduced derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, where substituents such as halogens or alkyl groups can be introduced.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and electrophilic reagents such as bromine (Br2) or alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-(2,3-Difluorophenyl)-3-phenyl-1,2,4-oxadiazole has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It has shown promise in various assays for its antimicrobial and anticancer properties.
Medicine: The compound is being investigated for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a candidate for drug development.
Industry: In the industrial sector, the compound is used in the development of advanced materials, including polymers and coatings, due to its stability and unique electronic properties.
Mechanism of Action
The mechanism by which 5-(2,3-Difluorophenyl)-3-phenyl-1,2,4-oxadiazole exerts its effects is primarily through its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, in antimicrobial applications, it may inhibit the function of essential bacterial enzymes, leading to cell death. In anticancer research, it may interfere with signaling pathways that regulate cell proliferation and survival.
Comparison with Similar Compounds
5-(2,3-Difluorophenyl)-3-phenyl-1,2,4-oxadiazole can be compared to other similar compounds, such as:
5-(2,3-Difluorophenyl)-1,2,4-triazole: This compound has a similar structure but contains a triazole ring instead of an oxadiazole ring. The presence of the triazole ring can lead to different chemical and biological properties.
5-(2,3-Difluorophenyl)-3-phenyl-1,2,4-thiadiazole: This compound contains a thiadiazole ring, which includes a sulfur atom. The sulfur atom can impart different reactivity and biological activity compared to the oxadiazole ring.
The uniqueness of this compound lies in its specific combination of fluorine-substituted aromatic rings and the oxadiazole ring, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C14H8F2N2O |
|---|---|
Molecular Weight |
258.22 g/mol |
IUPAC Name |
5-(2,3-difluorophenyl)-3-phenyl-1,2,4-oxadiazole |
InChI |
InChI=1S/C14H8F2N2O/c15-11-8-4-7-10(12(11)16)14-17-13(18-19-14)9-5-2-1-3-6-9/h1-8H |
InChI Key |
GRVMOGIZZWFITJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C3=C(C(=CC=C3)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-ethyl-N-(2-ethylphenyl)-3-methyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10927381.png)
![4-chloro-3,5-bis(3-methoxyphenyl)-1-[(3-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole](/img/structure/B10927383.png)
![(3aR,7aS)-2-[3-(4-chlorophenoxy)-5-nitrophenyl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B10927386.png)
![1,6-dimethyl-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10927387.png)

![N-(4-fluorophenyl)-6-(furan-2-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10927402.png)

![N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-2-yl]-1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10927410.png)

![1-{[1-(difluoromethyl)-1H-pyrazol-4-yl]sulfonyl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B10927433.png)
![N-[(4-bromo-1-methyl-1H-pyrazol-5-yl)methyl]-N-methyl-4-(2-methylpropyl)benzenesulfonamide](/img/structure/B10927443.png)
![3-Phenyl-5-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B10927447.png)
